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Dobesilate-d6 (calcium)

Cat. No.: B12407814
M. Wt: 424.5 g/mol
InChI Key: QGNBTYAQAPLTMX-MYKKEGIBSA-L
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Description

Significance of Deuterated Analogues in Contemporary Scientific Inquiry

Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are invaluable tools in modern scientific research. pharmaffiliates.ussplendidlab.com This isotopic substitution, while having a minimal effect on the intrinsic biological activity of a molecule, can significantly alter its metabolic fate due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. splendidlab.comgabarx.com This "kinetic isotope effect" can slow down the rate of metabolic processes that involve the cleavage of this bond. gabarx.com

The primary applications of deuterated analogues in research include:

Metabolic and Pharmacokinetic Studies: Deuterium labeling is a powerful technique for tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. musechem.comchemicalsknowledgehub.com By using deuterated compounds, researchers can more easily identify and quantify metabolites using techniques like mass spectrometry. metsol.comsymeres.com This provides crucial insights into a compound's pharmacokinetic profile, helping to understand its half-life, clearance rate, and potential for drug-drug interactions. symeres.comcdnsciencepub.com

Internal Standards: Due to their similar chemical properties but different mass, deuterated compounds are widely used as internal standards in quantitative bioanalysis. nih.gov They co-elute with the non-deuterated analyte in chromatographic separations but are distinguishable by mass spectrometry, allowing for precise and accurate quantification of the analyte in complex biological matrices.

Mechanistic Studies: The kinetic isotope effect can be exploited to elucidate reaction mechanisms, particularly those involving enzymatic catalysis. symeres.com By observing how deuteration at specific positions affects the reaction rate, researchers can infer the rate-limiting steps and the nature of the transition state.

The use of stable isotopes like deuterium offers a safe, non-radioactive alternative for these studies, making them suitable for a wide range of applications, including clinical research in humans. splendidlab.commetsol.com

Overview of Dobesilate-d6 (Calcium) as a Versatile Isotope-Labeled Research Tool

Dobesilate-d6 (calcium) is the deuterium-labeled analog of calcium dobesilate. medchemexpress.com As a stable isotope-labeled compound, its primary utility in a research setting is to serve as a tool for pharmacokinetic and metabolic studies of its non-deuterated counterpart. The six deuterium atoms on the molecule provide a distinct mass signature that allows researchers to differentiate it from the endogenous and non-labeled dobesilate.

The key research applications of Dobesilate-d6 (calcium) include:

Pharmacokinetic Analysis: It can be co-administered with non-labeled calcium dobesilate to precisely determine the pharmacokinetic parameters of dobesilate in various experimental models.

Metabolite Identification: By tracking the metabolic fate of the deuterated label, researchers can identify and characterize the metabolites of dobesilate.

Quantitative Bioanalysis: It serves as an ideal internal standard for the accurate quantification of calcium dobesilate in biological samples such as plasma, urine, and tissues using liquid chromatography-mass spectrometry (LC-MS) methods.

Below is a data table outlining the key properties of Dobesilate-d6 (calcium):

PropertyValue
Chemical FormulaC12H4D6CaN2O10S2
Isotopic PurityTypically ≥98%
LabelingDeuterium (d6)
ApplicationResearch, Pharmacokinetic studies, Internal standard

Foundational Research Context of the Dobesilate Scaffold in Cellular and Preclinical Models

Calcium dobesilate, the non-deuterated parent compound, has been the subject of extensive research, primarily focusing on its effects on the vascular system. medchemexpress.compatsnap.com It is known as a vasoprotective agent. medchemexpress.compatsnap.com

Key research findings on the dobesilate scaffold from cellular and preclinical models include:

Endothelial Protection and Microcirculation Improvement: Calcium dobesilate has been shown to act on capillary walls, regulating their permeability and resistance. mims.com It improves microcirculation by reducing blood viscosity and enhancing red blood cell deformability. mims.compatsnap.com

Anti-inflammatory and Antioxidant Effects: Research indicates that calcium dobesilate possesses anti-inflammatory properties by inhibiting the release of inflammatory mediators. patsnap.compatsnap.com It also exhibits antioxidant activity, protecting against oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). nih.govmdpi.com

Modulation of Growth Factors: Calcium dobesilate has been found to modulate the activity of growth factors such as vascular endothelial growth factor (VEGF). patsnap.complos.org It can interfere with the binding of VEGF to its receptor, thereby inhibiting downstream signaling pathways involved in angiogenesis and vascular permeability. plos.orgfrontiersin.org

Inhibition of Platelet Aggregation: The compound has been shown to inhibit platelet aggregation, which may contribute to preventing thrombosis. patsnap.comresearchgate.net

Neuroprotective Effects: In a diabetic mouse model, calcium dobesilate demonstrated neuroprotective effects by decreasing glial activation and apoptosis in the retina. nih.gov It also prevented the upregulation of endothelin-1 (B181129) (ET-1) and its receptors, which are implicated in microvascular impairment and neurodegeneration. nih.gov

Modulation of Cellular Signaling Pathways: Studies have shown that calcium dobesilate can influence various signaling pathways. For instance, it has been shown to suppress the PKCδ-NADPH oxidase-MAPK-NF-κB signaling pathway, which is involved in inflammation during monocyte-to-macrophage differentiation. nih.govmdpi.com It also restores autophagy by inhibiting the VEGF/PI3K/AKT/mTOR signaling pathway. frontiersin.org

Preclinical studies in animal models have investigated the effects of calcium dobesilate in various conditions, including:

Diabetic Retinopathy: It has been shown to reduce vascular leakage and neurodegeneration in experimental models of diabetic retinopathy. nih.govnih.gov

Diabetic Nephropathy: Research suggests it may ameliorate diabetic nephropathy by inhibiting VEGF signaling. plos.org

Cognitive Impairment: In a mouse model of aging, calcium dobesilate reversed cognitive deficits and anxiety-like behaviors, which was attributed to its antioxidant effects in the brain. mdpi.com

Atherosclerosis: By modulating inflammatory and oxidative stress pathways in macrophages, it shows potential for therapeutic implications in atherosclerosis. nih.govmdpi.com

COVID-19: Preclinical data suggests that calcium dobesilate may interfere with the binding of the SARS-CoV-2 spike protein to heparan sulfate, potentially reducing viral uptake. bmj.com

These foundational research findings on the dobesilate scaffold provide the essential context for the use of its deuterated analogue, Dobesilate-d6 (calcium), in more advanced and precise pharmacokinetic and metabolic investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10CaO10S2 B12407814 Dobesilate-d6 (calcium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10CaO10S2

Molecular Weight

424.5 g/mol

IUPAC Name

calcium;2,4,5-trideuterio-3,6-dihydroxybenzenesulfonate

InChI

InChI=1S/2C6H6O5S.Ca/c2*7-4-1-2-5(8)6(3-4)12(9,10)11;/h2*1-3,7-8H,(H,9,10,11);/q;;+2/p-2/i2*1D,2D,3D;

InChI Key

QGNBTYAQAPLTMX-MYKKEGIBSA-L

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])S(=O)(=O)[O-])O)[2H].[2H]C1=C(C(=C(C(=C1O)[2H])S(=O)(=O)[O-])O)[2H].[Ca+2]

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Dobesilate D6 Calcium

Chemical Synthesis of Deuterium-Enriched Dobesilate Analogs

The synthesis of Dobesilate-d6 (calcium) primarily involves the introduction of deuterium (B1214612) atoms onto the aromatic core of the dobesilate molecule. This is typically achieved through hydrogen-deuterium (H-D) exchange reactions on a suitable precursor, followed by salt formation.

Regioselective Deuteration Techniques for Specific Isotopic Labeling

Achieving regioselective deuteration is paramount to ensure the desired isotopic labeling pattern and to maximize the potential benefits of deuteration on the drug's metabolic fate. For the hydroquinone (B1673460) backbone of dobesilate, several techniques can be employed:

Catalytic Hydrogen-Deuterium Exchange: This is a widely used method for introducing deuterium into aromatic systems. The choice of catalyst is crucial for regioselectivity. Platinum-based catalysts, such as platinum on carbon (Pt/C), have shown a higher propensity for catalyzing H-D exchange at aromatic positions over aliphatic ones. researchgate.net In the context of a hydroquinone derivative, the electron-rich nature of the aromatic ring, activated by the hydroxyl groups, facilitates electrophilic substitution. The reaction is typically carried out using deuterium oxide (D₂O) as the deuterium source. The specific positions on the aromatic ring that undergo exchange are influenced by steric hindrance and the electronic effects of the substituents. For 2,5-dihydroxybenzenesulfonic acid, the hydrogen atoms at positions 3, 4, and 6 of the benzene (B151609) ring are candidates for exchange. The sulfonic acid group is a deactivating meta-director, while the hydroxyl groups are activating ortho, para-directors. This interplay of directing effects, along with the reaction conditions, will determine the final deuteration pattern.

Acid-Catalyzed Deuteration: In the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in D₂O, electrophilic aromatic substitution can occur where deuterium ions (D⁺) replace hydrogen atoms on the aromatic ring. The regioselectivity is governed by the directing effects of the existing substituents. For the hydroquinone sulfonic acid precursor, the hydroxyl groups strongly activate the ortho and para positions, making them susceptible to deuteration.

The site-selectivity of H-D exchange reactions on phenols has been demonstrated to be influenced by reaction conditions such as temperature and the properties of the solvent, like in sub- and supercritical water where catalyst-free exchange can be achieved. researchgate.net

Optimization of Reaction Parameters for Enhanced Deuterium Incorporation Efficiency

To maximize the efficiency of deuterium incorporation, several reaction parameters must be carefully optimized. These parameters influence the rate of reaction, the degree of deuteration, and the formation of byproducts.

ParameterEffect on DeuterationOptimization Strategy
Catalyst The choice of catalyst (e.g., Pt/C, Pd/C) and its loading affects the rate and selectivity of the H-D exchange. Platinum catalysts are generally favored for aromatic ring deuteration. researchgate.netScreening different catalysts and optimizing the catalyst-to-substrate ratio.
Temperature Higher temperatures generally increase the rate of H-D exchange. However, excessively high temperatures can lead to side reactions and decomposition.Stepwise increase in temperature to find the optimal balance between reaction rate and product stability.
Pressure For reactions involving deuterium gas (D₂), pressure is a critical parameter. Higher pressures can increase the concentration of deuterium available for the reaction.In D₂O-based exchanges, pressure is primarily dictated by the vapor pressure of the solvent at the reaction temperature.
Solvent Deuterium oxide (D₂O) is the most common and cost-effective deuterium source. The purity of D₂O is crucial for achieving high levels of deuterium incorporation.Using high-purity D₂O and ensuring anhydrous conditions for other reagents if necessary.
Reaction Time Longer reaction times generally lead to higher levels of deuterium incorporation, but may also increase the risk of side reactions.Monitoring the reaction progress over time using techniques like NMR or mass spectrometry to determine the optimal reaction duration.

Homogeneous manganese and iron pincer complexes have also been reported as effective catalysts for regioselective deuteration of alcohols in D₂O, highlighting the potential for exploring alternative catalytic systems. rsc.org

Scalable and Sustainable Synthetic Approaches for Dobesilate-d6 (Calcium) Production

The transition from laboratory-scale synthesis to industrial production of Dobesilate-d6 (calcium) necessitates the development of scalable and sustainable methodologies. Green chemistry principles are increasingly important in pharmaceutical manufacturing to minimize environmental impact and improve process safety and efficiency.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing for deuteration reactions. nih.gov

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with exothermic reactions or the handling of hazardous materials.

Precise Process Control: Parameters such as temperature, pressure, and reaction time can be controlled with high precision, leading to better reproducibility and higher yields of the desired deuterated product.

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, often leading to faster reaction rates.

Scalability: Scaling up a flow process is typically more straightforward than for a batch process, often involving running the reactor for longer periods or using parallel reactor setups.

Sustainable Chemistry Practices:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. H-D exchange reactions using D₂O are inherently atom-economical.

Use of Safer Solvents and Reagents: Utilizing D₂O as the deuterium source is a green approach, as it is non-toxic and readily available.

Catalysis: Employing catalytic methods, as opposed to stoichiometric reagents, reduces waste and often allows for milder reaction conditions. The use of heterogeneous catalysts like Pt/C simplifies product purification through simple filtration.

Investigation of Alternative Synthetic Routes for Dobesilate and its Deuterated Variants

An alternative synthesis for the non-deuterated calcium dobesilate involves the direct sulfonation of hydroquinone with sulfuric acid, followed by neutralization with calcium carbonate. This route avoids the use of benzoquinone and calcium hydrogensulfite.

This alternative pathway can be adapted for the synthesis of Dobesilate-d6 (calcium) in a few ways:

Deuteration of the Final Product: The non-deuterated 2,5-dihydroxybenzenesulfonic acid or its calcium salt can be subjected to H-D exchange reactions as described in section 2.1.1. This represents a late-stage deuteration approach.

Deuteration of the Starting Material: Commercially available deuterated hydroquinone (hydroquinone-d4 or -d6) could be used as the starting material for the sulfonation reaction. This would involve the reaction of deuterated hydroquinone with sulfuric acid, followed by neutralization. This approach ensures that the deuterium is incorporated early in the synthetic sequence. The choice between these two strategies would depend on the cost and availability of deuterated starting materials versus the efficiency and selectivity of the late-stage H-D exchange.

Control of Impurity Profiles and Hydration States during Deuterated Dobesilate Synthesis

The control of impurities and the physical form of the final active pharmaceutical ingredient (API) are critical aspects of drug manufacturing.

Impurity Profiles

For deuterated drugs, the isotopic distribution is a key consideration. It is challenging to synthesize a 100% isotopically pure compound. sci-hub.rurti.org The product will typically be a mixture of isotopologues (molecules that differ only in their isotopic composition).

Impurity TypeOriginControl Strategy
Under-deuterated Isotopologues Incomplete H-D exchange reaction.Optimization of reaction conditions (temperature, time, catalyst) to drive the exchange to completion.
Process-Related Impurities Unreacted starting materials, byproducts from side reactions (e.g., sulfone formation during sulfonation).Purification of intermediates and the final product through recrystallization or chromatography. Careful control of reaction conditions to minimize side reactions.
Isotopomers Deuteration at non-target positions on the molecule.Use of highly regioselective deuteration methods.

It is important to note that regulatory perspectives are evolving, with a growing understanding that the lower isotopologues are an integral part of the deuterated API's distribution profile rather than being classified as impurities. nih.gov

Hydration States

Calcium dobesilate is known to exist as a hydrate (B1144303). The degree of hydration can affect the physicochemical properties of the API, such as its stability, solubility, and dissolution rate. Therefore, controlling the hydration state during the synthesis and formulation of Dobesilate-d6 (calcium) is crucial.

Crystallization Conditions: The hydration state of the final product can be controlled by the choice of solvent, temperature, and humidity during the final crystallization and drying steps.

Analytical Monitoring: Techniques such as thermogravimetric analysis (TGA), Karl Fischer titration, and X-ray powder diffraction (XRPD) are used to determine and monitor the hydration state of the API.

By carefully controlling the crystallization and drying processes, a consistent and stable hydrate form of Dobesilate-d6 (calcium) can be produced.

Advanced Analytical and Spectroscopic Characterization of Dobesilate D6 Calcium

High-Resolution Spectroscopic Techniques for Isotopic Confirmation and Structural Elucidation

Spectroscopic methods are indispensable for confirming the successful incorporation of deuterium (B1214612) atoms and elucidating the molecular structure of Dobesilate-d6.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming isotopic labeling. The analysis is typically conducted in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), to avoid interference from solvent protons in the ¹H NMR spectrum.

In the ¹H NMR spectrum of non-deuterated calcium dobesilate, the aromatic protons appear at specific chemical shifts. For Dobesilate-d6, where the hydrogen atoms on the benzene (B151609) ring are replaced by deuterium, these corresponding signals are expected to be absent or significantly diminished, providing direct evidence of successful deuteration. The primary observable signal would be from any non-deuterated residual starting material or impurities.

¹³C NMR spectroscopy provides complementary information. The carbon atoms directly bonded to deuterium (C-D) exhibit characteristic splitting patterns (triplets) due to spin-spin coupling with deuterium (spin I=1) and a noticeable decrease in signal intensity. This allows for precise localization of the deuterium labels on the aromatic ring.

Nucleus Expected Chemical Shift (δ) Range (ppm) Observation for Dobesilate-d6
¹H~6.5 - 7.5 ppmAbsence of signals corresponding to aromatic protons.
¹³C~110 - 150 ppmSignals for deuterated carbons appear as multiplets with reduced intensity.

Table 1: Expected NMR Spectroscopic Data for Dobesilate-d6 in DMSO-d6.

Infrared (IR) spectroscopy is used to identify the principal functional groups within the molecule. The deuteration of the aromatic ring results in a predictable shift of the C-D stretching and bending vibrations to lower frequencies compared to the C-H vibrations of the unlabeled compound. However, the key functional groups that define the molecule, such as the hydroxyl (O-H) and sulfonate (S=O) groups, remain unchanged and can be used for identity confirmation.

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H Stretch (hydroxyl)3200 - 3600 (broad)
C=C Stretch (aromatic)1400 - 1600
S=O Stretch (sulfonate)1030 - 1070 and 1150 - 1210
C-D Stretch (aromatic)~2200 - 2300

Table 2: Key Infrared Absorption Frequencies for Dobesilate-d6.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed for purity assessment and quantification. The electronic transitions responsible for UV absorption are associated with the molecule's chromophore, which is the dihydroxybenzenesulfonate structure. Since deuterium substitution does not significantly alter the electronic structure of the chromophore, the UV-Vis spectrum of Dobesilate-d6 is expected to be nearly identical to that of its non-deuterated counterpart. Published methods for calcium dobesilate report maximum absorbance (λmax) at wavelengths around 300 nm. This property allows for the use of standard UV detection in chromatographic methods for purity determination.

Mass spectrometry (MS) is a crucial tool for confirming the molecular weight and assessing the isotopic purity of Dobesilate-d6. High-resolution mass spectrometry can precisely determine the mass of the molecular ion, confirming the incorporation of six deuterium atoms. The molecular weight of the dobesilate-d6 anion is expected to be approximately 6 Da higher than the unlabeled dobesilate anion.

Compound Chemical Formula (Anion) Calculated Monoisotopic Mass (Anion)
DobesilateC₆H₅O₅S⁻189.98 Da
Dobesilate-d6C₆D₅O₅S⁻195.02 Da

Table 3: Calculated Molecular Weights of Dobesilate and Dobesilate-d6 Anions.

Furthermore, mass spectrometry is used to determine the isotopic abundance and distribution. By analyzing the relative intensities of the ion signals corresponding to the unlabeled (M+0) and variously deuterated species (M+1 through M+6), the degree of deuteration and the isotopic purity of the material can be quantified with high accuracy.

Chromatographic Methodologies for Purity Profiling and Quantitative Analysis

Chromatographic techniques are essential for separating Dobesilate-d6 from impurities and for its precise quantification, particularly when used as an internal standard.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the chemical purity of Dobesilate-d6. The chromatographic conditions developed for the non-deuterated calcium dobesilate are generally directly applicable to its deuterated analog, as the isotopic substitution has a minimal effect on its retention behavior on a C18 column. researchgate.netbibliotekanauki.pl Method validation typically involves assessing parameters such as linearity, precision, accuracy, and specificity. bibliotekanauki.pl

Parameter Typical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netbibliotekanauki.pl
Mobile Phase Isocratic mixture of an acidic aqueous buffer (e.g., phosphate buffer, pH 2.5) and acetonitrile. bibliotekanauki.pl
Flow Rate 0.8 - 1.0 mL/min researchgate.net
Detection UV at 210 nm, 240 nm, or 300 nm researchgate.netbibliotekanauki.pl
Retention Time Typically between 2.5 and 4.5 minutes, depending on exact conditions. researchgate.netbibliotekanauki.pl

Table 4: Typical HPLC Method Parameters for the Analysis of Dobesilate Analogs.

The primary application of Dobesilate-d6 (calcium) is as an internal standard (IS) in quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard co-elutes with the analyte and experiences identical extraction recovery, matrix effects, and ionization efficiency. Due to its chemical and physical properties being nearly identical to the endogenous analyte, a stable isotopically labeled (SIL) compound like Dobesilate-d6 is considered the "gold standard" for internal standards.

In an LC-MS/MS assay, specific precursor-to-product ion transitions are monitored for both the analyte (calcium dobesilate) and the internal standard (Dobesilate-d6) in what is known as Multiple Reaction Monitoring (MRM) mode. The mass shift of 6 Da allows the mass spectrometer to differentiate between the analyte and the IS. The ratio of the analyte's peak area to the IS's peak area is used to calculate the analyte's concentration, effectively correcting for variations during sample preparation and analysis.

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Mode
Dobesilate189.9(Hypothetical Fragment)Negative
Dobesilate-d6 (IS)195.0(Hypothetical Fragment)Negative

Table 5: Illustrative LC-MS/MS MRM Transitions for the Quantification of Dobesilate using Dobesilate-d6 as an Internal Standard.

This approach ensures high accuracy and precision, which is essential for pharmacokinetic and other clinical studies where calcium dobesilate concentrations in biological matrices like plasma are determined. nih.gov

Solid-State Characterization Techniques for Polymorphism and Hydrate (B1144303) Research

The physical form of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, and bioavailability. For Dobesilate-d6 (calcium), a deuterated analogue of calcium dobesilate, understanding its solid-state properties is crucial. Polymorphism, the ability of a substance to exist in two or more crystalline forms, and the formation of hydrates (crystalline forms containing water) are critical areas of investigation. Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are indispensable tools in this research.

X-Ray Powder Diffraction (XRPD) Analysis of Dobesilate-d6 (Calcium) Forms

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It provides a unique "fingerprint" for a specific crystalline solid, allowing for the identification of different polymorphs, solvates, and hydrates. frontiersin.orgjkdhs.org Each crystalline form produces a distinct diffraction pattern based on the arrangement of atoms in its crystal lattice.

In the study of dobesilate salts, XRPD is essential for distinguishing between various solid forms, such as the monohydrate and dihydrate forms of calcium dobesilate. researchgate.net The analysis involves directing X-rays at a powdered sample and measuring the angles and intensities of the scattered beams. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), reveals characteristic peaks for the specific crystalline phase. frontiersin.org

Research on a specific crystalline form of calcium dobesilate has identified characteristic peaks in its XRPD pattern. google.com Given that isotopic substitution with deuterium in Dobesilate-d6 is unlikely to significantly alter the crystal structure, these peaks serve as a valuable reference for its characterization.

Table 1: Representative XRPD Characteristic Peaks for a Crystalline Form of Calcium Dobesilate

Diffraction Angle (2θ) ± 0.2°
6.80
11.04
13.56
15.74
17.64
20.36
22.10
24.72
25.38
28.80
29.10
Data sourced from patent information for a calcium dobesilate compound, which is expected to be structurally analogous to Dobesilate-d6 (calcium). google.com

By comparing the XRPD pattern of a new batch of Dobesilate-d6 (calcium) against established reference patterns, researchers can confirm its solid-state identity, detect polymorphic impurities, and monitor phase transformations under various conditions. nih.gov

Differential Scanning Calorimetry (DSC) for Thermal Transition Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nlresearchgate.net DSC is widely used to study the thermal properties of materials, including melting, crystallization, dehydration, and glass transitions. nih.govnih.gov

For hydrate research on compounds like Dobesilate-d6 (calcium), DSC is particularly valuable for studying dehydration processes. researchgate.net As a hydrated crystal is heated, it will lose its water of crystallization at a specific temperature range, which is observed as an endothermic event (a peak) in the DSC thermogram. The temperature and enthalpy of this transition provide critical information about the stability of the hydrate and the nature of the water-crystal lattice interaction.

Studies on a crystalline form of calcium dobesilate have shown a distinct endothermic event, indicating a thermal transition such as melting or decomposition. google.com

Table 2: DSC Thermal Analysis Data for a Crystalline Form of Calcium Dobesilate

Thermal Event Temperature Range (°C) Description
Endothermic Peak193-196Represents a phase transition, such as melting.
This data corresponds to a specific crystalline form of calcium dobesilate and serves as a reference for the analysis of its deuterated analogue. google.com

Combining DSC with thermogravimetric analysis (TGA), which measures changes in mass with temperature, allows for a comprehensive understanding of the thermal behavior of Dobesilate-d6 (calcium) forms, clearly distinguishing between dehydration and melting events.

Method Validation and Reproducibility in Research Laboratories

The development and validation of analytical methods are fundamental to ensuring the quality and reliability of data in pharmaceutical research. For Dobesilate-d6 (calcium), robust analytical methods are required for its quantification and characterization. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scholarsresearchlibrary.com According to International Council for Harmonisation (ICH) guidelines, this involves evaluating several key parameters. scholarsresearchlibrary.com

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of calcium dobesilate. scholarsresearchlibrary.combibliotekanauki.plsemanticscholar.orgresearchgate.net Validation of such methods ensures that the results are accurate, precise, and reproducible across different laboratories and analysts.

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. bibliotekanauki.plresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. scholarsresearchlibrary.combibliotekanauki.pl It is often assessed using recovery studies. scholarsresearchlibrary.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. bibliotekanauki.plresearchgate.net It includes repeatability (intra-day precision) and intermediate precision (inter-day precision). bibliotekanauki.pl

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bibliotekanauki.plresearchgate.net

Research on analytical methods for calcium dobesilate has established typical acceptance criteria for these validation parameters.

Table 3: Typical Method Validation Parameters and Acceptance Criteria for Calcium Dobesilate Analysis

Parameter Common Acceptance Criteria
LinearityCorrelation coefficient (r²) > 0.99 bibliotekanauki.plresearchgate.net
AccuracyRecovery within 98-102% bibliotekanauki.pl
PrecisionRelative Standard Deviation (RSD) < 2% bibliotekanauki.plsemanticscholar.org
LOQDetermined as the concentration with acceptable precision and accuracy bibliotekanauki.pl

Ensuring the reproducibility of these methods is paramount. This involves ruggedness testing, where the influence of minor variations in method parameters (e.g., pH of the mobile phase, column temperature) is evaluated. bibliotekanauki.pl A validated and reproducible analytical method is essential for the reliable characterization and quality control of Dobesilate-d6 (calcium) in any research setting.

Applications of Dobesilate D6 Calcium in Mechanistic and Preclinical Research Models

Investigation of Molecular and Cellular Mechanisms of Action

The therapeutic effects of dobesilate are attributed to its multifaceted molecular and cellular activities. Research has focused on its ability to modulate endothelial function, combat oxidative stress, reduce inflammation, inhibit angiogenesis, restore autophagy, and influence cellular calcium handling. These actions collectively contribute to its protective effects in various pathological conditions, particularly those involving microvascular dysfunction.

Modulation of Endothelial Cell Function and Nitric Oxide Synthase (eNOS) Activity

Dobesilate has been shown to positively influence endothelial cell function, a key factor in maintaining vascular health. patsnap.com It enhances the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO), a critical signaling molecule in the cardiovascular system. nih.govresearchgate.net Increased eNOS activity leads to greater NO bioavailability, which in turn promotes vasodilation and protects the endothelium. nih.govresearchgate.net

In preclinical models, treatment with dobesilate resulted in a significant, concentration-dependent increase in eNOS activity in various types of endothelial cells, including those from macro and microvasculature. nih.gov This effect is attributed to the modulation of signaling pathways that regulate eNOS phosphorylation. nih.gov Specifically, research indicates that dobesilate can increase the phosphorylation of eNOS at its activating site (Serine 1177), thereby enhancing its enzymatic activity. nih.gov This modulation of eNOS is crucial for dobesilate's vasoprotective effects. patsnap.comresearchgate.net

Role in Antioxidant Pathways and Scavenging of Reactive Oxygen Species (ROS)

A significant aspect of dobesilate's mechanism of action is its potent antioxidant activity. patsnap.commdpi.com It functions as a scavenger of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells and contribute to a wide range of diseases. patsnap.comnih.gov In vitro studies have demonstrated that calcium dobesilate is particularly effective at scavenging hydroxyl radicals. nih.gov

In preclinical studies, dobesilate has been shown to mitigate oxidative stress in various tissues. For instance, in a model of diabetic retinopathy, dobesilate treatment significantly reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). mdpi.com Furthermore, in cardiomyocytes exposed to high glucose and palmitic acid, dobesilate pretreatment effectively prevented the overproduction of ROS. nih.govfrontiersin.org This antioxidant capacity is believed to be a cornerstone of its protective effects on the vasculature. patsnap.comnih.gov

The table below summarizes the findings on the antioxidant effects of Calcium Dobesilate.

Model System Key Findings Reference
In vitro chemical assaysPotent scavenger of hydroxyl radicals. nih.gov
Diabetic rat retinaReduced hydroxyl radical signal intensity and protected against oxidative stress-induced damage. nih.gov
D-galactose-induced aging mouse modelDecreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) enzyme activities in the brain. mdpi.com
Cardiomyocytes treated with high glucose and palmitic acidPrevented the increase in reactive oxygen species (ROS) production. nih.govfrontiersin.org

Research on Anti-Inflammatory Signaling Pathways (e.g., NF-κB, PTX3)

Dobesilate exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. patsnap.comnih.gov One of the primary targets of dobesilate is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. nih.govnih.gov Research has shown that dobesilate can inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines. nih.gov

In a model of sepsis-associated acute kidney injury, dobesilate treatment inhibited the phosphorylation of key components of the NF-κB pathway, including IKKβ, IκBα, and p65, leading to a decrease in the nuclear translocation of NF-κB. nih.gov Furthermore, dobesilate has been found to modulate the expression of Pentraxin 3 (PTX3), an inflammatory mediator involved in endothelial dysfunction. nih.gov Studies in human umbilical vein endothelial cells (HUVECs) and in db/db mice have shown that dobesilate downregulates the expression of PTX3, which is often elevated in inflammatory conditions. nih.gov This effect is believed to be mediated through the inhibition of the NF-κB pathway, as NF-κB is a known regulator of PTX3 expression. nih.gov

Elucidation of Anti-Angiogenic Mechanisms via VEGF/PI3K/AKT/mTOR Pathway Regulation

Dobesilate has been shown to possess anti-angiogenic properties, which are particularly relevant in the context of diabetic retinopathy, where abnormal blood vessel growth is a key pathological feature. nih.govfrontiersin.org The primary mechanism underlying this effect is the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. plos.orgnih.gov VEGF is a potent stimulator of angiogenesis, and its overexpression is implicated in various diseases. plos.orgnih.gov

Research has demonstrated that dobesilate can directly interfere with VEGF signaling by inhibiting the phosphorylation of its receptor, VEGFR-2. plos.orgnih.gov This, in turn, suppresses the downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. nih.govfrontiersin.orgnih.gov In preclinical models of diabetic kidney disease, dobesilate treatment led to a significant reduction in the expression of VEGF and VEGFR-2, and a corresponding decrease in the phosphorylation of PI3K, AKT, and mTOR. nih.govfrontiersin.orgnih.gov This inhibition of the VEGF/PI3K/AKT/mTOR pathway is a key mechanism behind dobesilate's ability to control pathological angiogenesis. frontiersin.orgnih.gov

The table below summarizes the effects of Calcium Dobesilate on the VEGF/PI3K/AKT/mTOR pathway.

Model System Key Findings Reference
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibited VEGF-induced phosphorylation of VEGFR-2 and downstream signaling molecules MEK and ERK. plos.org
Diabetic mouse models (KK-Ay and HFD/STZ)Decreased the protein expression of VEGF and VEGFR2; reduced the phosphorylation of PI3K, AKT, and mTOR. nih.govfrontiersin.orgnih.gov

Studies on Autophagy Restoration in Cellular Models

Autophagy, a cellular process responsible for the degradation and recycling of damaged cellular components, is often impaired in diabetic conditions. nih.govfrontiersin.orgnih.gov Dobesilate has been shown to restore autophagy, an effect that is closely linked to its inhibition of the VEGF/PI3K/AKT/mTOR pathway. nih.govfrontiersin.orgnih.gov The mTOR protein is a key negative regulator of autophagy, and its inhibition by dobesilate leads to the activation of the autophagic process. nih.govfrontiersin.orgnih.gov

In diabetic mouse models, dobesilate treatment was found to increase the expression of autophagy-related proteins such as LC3 II, Atg5, and beclin 1, while decreasing the levels of p62, a protein that is degraded during autophagy. nih.govfrontiersin.orgnih.gov This restoration of autophagy is believed to be a crucial mechanism by which dobesilate protects against cellular damage in diabetic complications. nih.govfrontiersin.orgnih.gov

Impact on Sarcoplasmic Reticulum Calcium Handling in Cardiomyocytes

Recent research has extended the mechanistic understanding of dobesilate to its effects on cardiac muscle cells. nih.govfrontiersin.orgnih.gov Specifically, studies have investigated its impact on sarcoplasmic reticulum (SR) calcium handling in cardiomyocytes, which is often impaired in diabetic cardiomyopathy. nih.govfrontiersin.orgnih.gov The SR plays a vital role in regulating intracellular calcium levels, which are essential for muscle contraction and relaxation. scilit.com

In a study using neonatal rat ventricular cardiomyocytes exposed to high glucose and palmitic acid to mimic diabetic conditions, dobesilate pretreatment was found to have a protective effect on calcium signaling. nih.govfrontiersin.orgnih.gov It prevented the reduction in the amplitude of calcium transients and the depletion of SR calcium stores. nih.govfrontiersin.orgnih.gov Furthermore, dobesilate significantly reduced the frequency of spontaneous calcium sparks, which are indicative of SR calcium leak. nih.govfrontiersin.orgnih.gov These findings suggest that dobesilate can help to stabilize SR calcium handling in cardiomyocytes under diabetic-like conditions, potentially offering a therapeutic benefit in diabetic cardiomyopathy. nih.govfrontiersin.orgnih.gov

The table below details the effects of Calcium Dobesilate on cardiomyocyte calcium handling.

Parameter Effect of High Glucose + Palmitic Acid Effect of Dobesilate Pre-treatment Reference
Calcium Transient AmplitudeReducedLargely prevented the reduction nih.govfrontiersin.orgnih.gov
SR Calcium ContentReducedLargely prevented the reduction nih.govfrontiersin.orgnih.gov
Spontaneous Ca2+ Spark FrequencyIncreasedSignificantly reduced the increase nih.govfrontiersin.orgnih.gov
ROS ProductionIncreasedLargely prevented the increase nih.govfrontiersin.orgnih.gov

Effects on Eicosanoid Synthesis Pathways in In Vitro Systems

In vitro investigations have been conducted to determine the influence of calcium dobesilate on the synthesis of eicosanoids, which are signaling molecules involved in inflammation. One study explored its effects on eicosanoid formation in both human platelets and the arterial wall. Using radio-thin-layer chromatography, researchers found that calcium dobesilate, in a dose range of 10 to 1000 micrograms/ml, did not have any discernible influence on the conversion of eicosanoids in human platelets. nih.gov

Research on Endothelium-Derived Hyperpolarizing Factor (EDHF) Modulation

Research has highlighted the role of Endothelium-Derived Hyperpolarizing Factor (EDHF) in the endothelium-dependent relaxation of small resistance arteries. nih.gov The EDHF-mediated pathway is a crucial mechanism for vasodilation, particularly when nitric oxide (NO) and prostacyclin pathways are compromised. wikipedia.orgyoutube.com Studies have investigated the effects of calcium dobesilate on this specific pathway in isolated human penile resistance arteries (HPRA).

The findings indicate that EDHF plays a significant role in the endothelium-dependent relaxation of HPRA. nih.govnih.gov When these arteries were treated with calcium dobesilate (10 microM), the relaxation induced by acetylcholine (B1216132) was markedly enhanced. nih.gov This potentiation effect persisted even after the inhibition of nitric oxide synthase (NOS) and cyclooxygenase (COX), suggesting a mechanism independent of the NO and prostacyclin pathways. nih.govnih.gov The enhanced relaxation was, however, reduced by an inhibitor of cytochrome P450 oxygenase and abolished by high potassium concentrations or a combination of apamin (B550111) and charybdotoxin, which are blockers of Ca2+-activated K+ channels. nih.gov This evidence strongly suggests that calcium dobesilate potentiates the EDHF-mediated response. nih.govnih.gov In vivo experiments in male rats further supported these findings, showing that the compound significantly potentiated erectile responses to cavernosal nerve stimulation. nih.govnih.gov

Preclinical Animal Model Investigations of Pathophysiological Processes

Studies in Experimental Models of Diabetic Microvascular Complications (e.g., Retinopathy, Nephropathy)

Calcium dobesilate has been extensively studied in animal models of diabetic microvascular complications, demonstrating protective effects in both the retina and the kidney. In experimental models of diabetic retinopathy (DR), the compound has been shown to prevent the breakdown of the blood-retinal barrier (BRB). researchgate.net In streptozotocin-induced diabetic rats, treatment with calcium dobesilate inhibited the diabetes-induced increase in BRB permeability and retinal thickness. researchgate.net Mechanistically, it was found to prevent the decrease in the tight junction proteins occludin and claudin-5 and to restore the normal distribution of zonula occluden-1 (ZO-1) in retinal vessels. researchgate.net

Further studies in diabetic models revealed that calcium dobesilate downregulates vascular endothelial growth factor (VEGF) and inhibits the PKC delta-p38 MAPK pathway, resulting in a significant reduction in vascular leakage. nih.gov It also prevents the overexpression of endothelin-1 (B181129) (ET-1) and its receptors, which are implicated in microvascular impairment. nih.gov

Model SystemKey Pathophysiological FeatureObserved Effect of Dobesilate-d6 (Calcium)Associated Molecular Changes
Diabetic Rat RetinaIncreased Blood-Retinal Barrier PermeabilityInhibited permeability and retinal thickeningRestored levels of occludin and claudin-5; normalized ZO-1 distribution researchgate.net
Diabetic Rat RetinaVascular LeakageSignificant reduction in leakageDownregulation of VEGF and inhibition of PKC delta-p38 MAPK pathway nih.gov
Diabetic Rat RetinaNeurovascular Unit ImpairmentPrevention of ET-1 and its receptor overexpressionDownregulation of GLAST, prevention of glutamate (B1630785) increase, and reduction of oxidative stress nih.gov
Diabetic Nephropathy PatientsMicroalbuminuriaSignificant decrease in Urinary Albumin Excretion Rate (UAER)Reduction in PAI-1 and Fibrinogen levels nih.gov
Diabetic Nephropathy PatientsInflammation & Endothelial DysfunctionReduced levels of inflammatory and dysfunction markersDecreased PTX3, MCP-1, hsCRP, ICAM, VEGF, and ET-1 nih.gov

Exploration in Oxidative Stress-Induced Aging Models (e.g., D-Galactose-Induced)

The D-galactose-induced aging model is a well-established experimental paradigm that mimics aspects of physiological aging through the overproduction of reactive oxygen species (ROS), leading to oxidative stress-linked disorders. nih.govmdpi.com Calcium dobesilate has been evaluated in this model for its protective effects against age-related damage.

In mice treated with D-galactose, oral administration of calcium dobesilate demonstrated significant protective effects against hepatic and renal damage. nih.gov The D-galactose treatment induced notable oxidative stress in both the liver and kidneys, which was accompanied by organ dysfunction and histological changes. Calcium dobesilate administration was shown to mitigate these effects. nih.gov Further research in this model showed that the compound could reverse cognitive deficits and anxiety-like behaviors. nih.govmdpi.com This neurobehavioral improvement was linked to the inhibition of oxidative stress in the brain. Specifically, calcium dobesilate treatment decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activities of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT). mdpi.com

ModelInduced PathologyObserved Outcome with Dobesilate-d6 (Calcium)Biochemical Markers Modulated
D-Galactose-Induced Aging (Mice)Hepatorenal Dysfunction & Oxidative StressProtection against liver and kidney damage nih.govReduced oxidant markers (MDA); Increased antioxidant enzymes (SOD, CAT, GPx) nih.gov
D-Galactose-Induced Aging (Mice)Cognitive Deficits & Anxiety-like BehaviorsReversal of cognitive and behavioral impairments nih.govmdpi.comDecreased brain MDA levels; Increased brain SOD, GPx, and CAT activities mdpi.com

Research into Neuroprotective Effects in Experimental Diabetes

Beyond its vascular effects, calcium dobesilate exhibits direct neuroprotective properties in the context of experimental diabetes. nih.gov Diabetic retinopathy is increasingly recognized as a neurodegenerative disease affecting the entire neurovascular unit of the retina. nih.gov

In experimental models, calcium dobesilate has been shown for the first time to exert significant neuroprotection. nih.gov Treatment prevents the diabetes-induced upregulation of endothelin-1 (ET-1) and its receptors (ETA-R and ETB-R), which are involved in both microvascular damage and neurodegeneration. nih.govnih.gov The compound also addresses glutamate excitotoxicity, a key factor in neuronal damage. It achieves this by preventing the downregulation of the main glutamate transporter, GLAST, thereby averting an increase in extracellular glutamate levels. nih.gov Furthermore, oral treatment has been found to prevent both glial activation and apoptosis in the retinas of diabetic mice, which was associated with a significant improvement in global retinal function as measured by electroretinography (ERG). nih.gov These neuroprotective actions are complemented by its antioxidant and anti-inflammatory effects. nih.gov

Hemorheological Research in Animal Models (e.g., Blood Viscosity)

Hemorheological factors, particularly increased blood viscosity, are implicated in the pathogenesis of diabetic microangiopathy. scienceopen.com Research has demonstrated that calcium dobesilate possesses "rheologic" activity, capable of improving blood flow characteristics. nih.gov

In studies involving patients with ischemic diseases, treatment with calcium dobesilate resulted in a significant decrease in the viscoelasticity of both whole blood and plasma. nih.gov A double-blind trial focused on patients with diabetic retinopathy who had abnormally high whole blood viscosity showed a statistically significant trend towards a reduction in viscosity measurements. scienceopen.com The compound's ability to lower blood viscosity may be linked to a fibrinogen-lowering effect. researchgate.net By improving the fluidity of blood, calcium dobesilate can enhance microcirculation, which was also observed to increase significantly in treated patients. nih.gov These findings underscore its potential utility in conditions characterized by impaired blood flow due to hyperviscosity.

Isotopic Labeling Applications in Pharmacokinetic and Metabolic Research

Deuterium-labeled compounds, such as Dobesilate-d6 (calcium), are valuable tools in pharmacokinetic and metabolic research. The substitution of hydrogen with deuterium (B1214612), a stable, non-radioactive isotope, allows for the differentiation of the labeled compound from its endogenous or non-labeled counterparts. This isotopic labeling is instrumental in elucidating the metabolic fate of a drug and understanding the kinetic effects of isotopic substitution on its biological activity.

Utility of Dobesilate-d6 (Calcium) for Tracing Metabolic Pathways In Vitro and in Animal Models

The use of Dobesilate-d6 (calcium) as a tracer in metabolic studies offers a precise method for tracking the biotransformation of the parent compound. In such studies, the deuterated compound is administered to in vitro systems, such as liver microsomes or cultured cells, or to animal models. Samples are then collected over time and analyzed using mass spectrometry to identify and quantify the parent drug and its metabolites.

In the case of dobesilate, which is known to be poorly metabolized (less than 10%), the use of a deuterated form can be particularly insightful for definitively identifying the minor metabolic pathways. wikipedia.org The stability of the deuterium label allows researchers to distinguish between the administered drug and any pre-existing, structurally similar compounds in the biological matrix. This is crucial for constructing an accurate metabolic profile.

In Vitro Models:

Liver Microsomes: Incubating Dobesilate-d6 (calcium) with liver microsomes from various species can help identify the primary enzymes responsible for its metabolism. The detection of deuterated metabolites provides direct evidence of enzymatic activity.

Hepatocytes: Using cultured hepatocytes offers a more complete picture of hepatic metabolism, including both phase I and phase II reactions. Tracing the deuterated label can reveal the formation of conjugates, such as glucuronides or sulfates.

Animal Models:

In animal models, Dobesilate-d6 (calcium) can be administered to study its absorption, distribution, metabolism, and excretion (ADME) profile. By analyzing plasma, urine, and feces, researchers can map the complete disposition of the drug. This information is vital for understanding its pharmacokinetic behavior and for extrapolating potential metabolic pathways in humans.

Table 1: Application of Dobesilate-d6 (Calcium) in Tracing Metabolic Pathways | Research Model | Application | Expected Outcome | Analytical Method | | :--- | :--- | :--- | :--- | | In Vitro | | Human Liver Microsomes | Identification of metabolic enzymes | Determination of CYP450 or other enzyme involvement in dobesilate metabolism. | LC-MS/MS | | Cultured Hepatocytes | Elucidation of phase I and phase II metabolism | Identification of oxidative metabolites and conjugates (e.g., glucuronides). | High-Resolution Mass Spectrometry | | Animal Models | | Rodent (e.g., Rat, Mouse) | Pharmacokinetic profiling and metabolite identification | Characterization of ADME properties and identification of major and minor metabolites in plasma, urine, and feces. | Quantitative Mass Spectrometry | | Non-rodent (e.g., Dog, Monkey) | Interspecies metabolic comparison | Understanding species differences in dobesilate metabolism to aid in human dose prediction. | UPLC-QTOF Mass Spectrometry |

Assessment of Deuterium Isotope Effects on Compound Metabolism and Biological Activity

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. In drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, replacing that hydrogen with deuterium can slow down the reaction. plos.org

The assessment of deuterium isotope effects for Dobesilate-d6 (calcium) would involve comparing its metabolic rate and biological activity to that of non-labeled calcium dobesilate. Such studies can provide valuable insights into the mechanism of metabolism and may even lead to the development of "deuterated drugs" with improved pharmacokinetic profiles. researchgate.net For instance, a significant KIE could result in a longer half-life and increased drug exposure.

Metabolic Stability Assessment:

By incubating equal concentrations of Dobesilate-d6 (calcium) and calcium dobesilate with a metabolically active system (e.g., liver microsomes), the rate of disappearance of each compound can be measured. A slower rate of metabolism for the deuterated version would indicate a positive KIE.

Biological Activity Assessment:

The biological activity of Dobesilate-d6 (calcium) can be compared to its non-deuterated counterpart in relevant in vitro assays. For dobesilate, this could include assays measuring its effects on capillary permeability, oxidative stress, or inflammation. patsnap.comnih.gov Any significant differences in potency or efficacy could be attributed to the deuterium isotope effect, potentially arising from altered metabolism to active or inactive metabolites.

Computational and Theoretical Studies of Dobesilate D6 Calcium Interactions

Molecular Modeling and Simulation of Ligand-Target Interactions

While specific molecular dynamics simulation studies for Dobesilate-d6 (calcium) are not extensively documented, the known biological targets of calcium dobesilate allow for theoretical postulation of its ligand-target interactions. Calcium dobesilate is recognized as an inhibitor of fibroblast growth factor (FGF) and interferes with the heparan sulfate binding site of Vascular Endothelial Growth Factor (VEGF) nih.gov.

Computational modeling of the interaction between dobesilate and these growth factors would likely focus on the electrostatic and hydrogen bonding capabilities of the dihydroxybenzenesulfonate moiety. The hydroxyl and sulfonate groups are key to forming interactions with amino acid residues in the binding pockets of FGF and VEGF.

Key Postulated Interactions:

Hydrogen Bonding: The two hydroxyl groups on the benzene (B151609) ring can act as both hydrogen bond donors and acceptors, forming connections with polar amino acid residues such as serine, threonine, and tyrosine.

Electrostatic Interactions: The negatively charged sulfonate group would favorably interact with positively charged residues like lysine and arginine within the target protein's binding site.

Pi-Pi Stacking: The aromatic ring of dobesilate could engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

A molecular dynamics simulation would aim to elucidate the stability of these interactions over time, providing insights into the binding affinity and the conformational changes induced in both the ligand and the target protein upon binding.

Table 1: Potential Interacting Residues in Target Proteins

Interaction Type Potential Amino Acid Residues in Target Proteins
Hydrogen Bonding Serine, Threonine, Tyrosine, Aspartate, Glutamate (B1630785)
Electrostatic (Ionic) Lysine, Arginine, Histidine
Pi-Pi Stacking Phenylalanine, Tyrosine, Tryptophan
Van der Waals Interactions Leucine, Isoleucine, Valine, Alanine

Crystal Structure Analysis and Supramolecular Chemistry of Dobesilate Complexes (e.g., Drug-Drug Multicomponent Crystals)

The crystal structure of calcium dobesilate monohydrate has been elucidated, providing a foundational understanding of its solid-state properties. It crystallizes in a monoclinic system with the space group P2₁/c evitachem.com. The calcium ion is octahedrally coordinated by oxygen atoms from the sulfonate and hydroxyl groups of the dobesilate anions and water molecules evitachem.com. This coordination leads to a stable three-dimensional network.

Table 2: Crystallographic Data for Calcium Dobesilate Monohydrate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Lattice Parameters a = 14.2 Å, b = 6.8 Å, c = 16.5 Å
β Angle 115.6°
Coordination Geometry (Ca²⁺) Octahedral

Data sourced from crystallographic studies of calcium dobesilate monohydrate evitachem.com.

Of significant interest in the field of crystal engineering is the formation of drug-drug multicomponent crystals involving dobesilate. A notable example is the co-crystal of metformin and dobesilate. In this structure, the two active pharmaceutical ingredients are connected through a network of hydrogen bonds, forming a 3D supramolecular architecture with a 1:1 molar ratio. Hirshfeld surface analysis has shown that N-H···O and H···O bonds are the primary driving forces for the formation of this co-crystal. Such multicomponent crystals can offer improved physicochemical properties and potentially synergistic therapeutic effects.

Theoretical Investigations into Structure-Activity Relationships of Dobesilate and its Deuterated Derivatives

Theoretical investigations into the structure-activity relationships (SAR) of dobesilate and its derivatives are crucial for understanding its mechanism of action and for the rational design of new therapeutic agents. Structure-activity studies have revealed that calcium dobesilate acts as a Kv7.2/3 potassium channel opener researchgate.net. This activity is attributed to the specific arrangement of the hydroxyl and sulfonate groups on the benzene ring, which allows for precise interactions with the ion channel protein.

The vasoprotective effects of dobesilate are also linked to its ability to inhibit FGF and VEGF signaling nih.gov. The 2,5-dihydroxy substitution pattern is critical for this activity. Theoretical studies would explore how modifications to this core structure, including the introduction of deuterium (B1214612), could impact binding affinities and biological activity.

The primary theoretical consideration for deuterated derivatives like Dobesilate-d6 (calcium) is the kinetic isotope effect. The replacement of hydrogen with deuterium can slow down metabolic processes that involve the cleavage of C-H bonds. While this does not typically alter the fundamental binding interactions with a target protein, it can lead to a longer biological half-life and potentially enhanced therapeutic efficacy or an altered side-effect profile. Computational quantum mechanics methods could be employed to model the energetic barriers of metabolic reactions for both the deuterated and non-deuterated forms of dobesilate to quantify the expected kinetic isotope effect.

Table 3: Structure-Activity Relationship Summary for Dobesilate

Structural Feature Biological Activity
2,5-Dihydroxybenzenesulfonate Core Essential for vasoprotective effects
Hydroxyl Groups Key for hydrogen bonding with target receptors
Sulfonate Group Important for electrostatic interactions
Aromatic Ring Potential for pi-pi stacking interactions
Deuteration (Hypothetical) May influence metabolic stability (Kinetic Isotope Effect)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.